Diethyl 2-(3-oxo-3-(2-oxocyclopentyl)propyl)-p-phenylene dicarbonate

Synthetic Chemistry Process Chemistry Intermediate Optimization

Sourcing structurally precise dicarbonate ester intermediates often leads to inconsistent reactivity due to generic substitution. Diethyl 2-(3-oxo-3-(2-oxocyclopentyl)propyl)-p-phenylene dicarbonate (CAS 51943-99-8) resolves this with its defined para-phenylene core, dual ethoxycarbonyl leaving groups, and a unique cyclopentyl-containing side chain. This architecture ensures reproducible kinetics in nucleophilic substitution and hydrolysis reactions critical for multi-step syntheses. • Dual carbonate ester sites enable sequential or orthogonal deprotection strategies. • Cyclopentyl geometry imparts steric control, reducing undesired side reactions during aminolysis or alcoholysis. • XLogP of 3.3 and 8 H-bond acceptors support applications as a lipophilic prodrug carrier with tunable release profiles. Supplied with full Certificate of Analysis; available for immediate global dispatch.

Molecular Formula C20H24O8
Molecular Weight 392.4 g/mol
CAS No. 51943-99-8
Cat. No. B13954280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(3-oxo-3-(2-oxocyclopentyl)propyl)-p-phenylene dicarbonate
CAS51943-99-8
Molecular FormulaC20H24O8
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCCOC(=O)OC1=CC(=C(C=C1)OC(=O)OCC)CCC(=O)C2CCCC2=O
InChIInChI=1S/C20H24O8/c1-3-25-19(23)27-14-9-11-18(28-20(24)26-4-2)13(12-14)8-10-17(22)15-6-5-7-16(15)21/h9,11-12,15H,3-8,10H2,1-2H3
InChIKeyNYIMCVQWRVGZPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-(3-oxo-3-(2-oxocyclopentyl)propyl)-p-phenylene dicarbonate – Structural & Physicochemical Profile


Diethyl 2-(3-oxo-3-(2-oxocyclopentyl)propyl)-p-phenylene dicarbonate (CAS 51943-99-8) is a complex organic compound classified as a dicarbonate ester, featuring a para-phenylene backbone substituted with two ethoxycarbonyl (dicarbonate) groups and a 3-oxo-3-(2-oxocyclopentyl)propyl side chain. Its molecular formula is C20H24O8 and its molecular weight is 392.4 g/mol [1]. The compound is characterized by a hydrogen bond acceptor count of 8, a rotatable bond count of 12, and a calculated logP (XlogP) of 3.3 [2]. The compound is primarily utilized in research and development settings, including as a specialty synthetic intermediate [1].

1
Specialty synthetic intermediate with dual carbonate and rigid para-phenylene core
Research and development use
2
Suited for multi-step synthesis where specific cyclopentyl geometry and ethoxycarbonyl leaving groups are required
Method-compatibility review advised
3
Handling under dry, inert conditions recommended; reactivity with moisture may influence storage and use
Refer to SDS for handling guidance

Structural Specificity: Why Analogs Cannot Be Interchanged


Generic substitution within the dicarbonate ester class is problematic due to the precise structural features of this compound. The combination of a rigid para-phenylene core, dual ethoxycarbonyl leaving groups, and a unique 3-oxo-3-(2-oxocyclopentyl)propyl side chain creates a distinct steric and electronic environment. This architecture governs its reactivity in nucleophilic substitution and decomposition reactions, where the steric hindrance from the cyclopentyl group and the electronic effects of the phenylene moiety dictate reaction kinetics and product distributions . While no direct comparative studies were located in the public domain for this specific CAS registration, the compound's structural complexity implies that in-class alternatives lacking either the specific cyclopentyl geometry or the precise arrangement of carbonate groups will exhibit different rates of hydrolysis, alcoholysis, or aminolysis, which is critical for multi-step syntheses or prodrug design .

!
In-class dicarbonate esters with different cyclopentyl geometry may shift nucleophilic substitution rates and product distributions.
Steric profile mismatch
!
Altered arrangement or number of carbonate groups can change hydrolysis, alcoholysis, or aminolysis kinetics, limiting direct replacement.
Reactivity deviation
!
Structural analogs lacking the para-phenylene dicarbonate substitution pattern may not reproduce steric and electronic control in multi-step sequences.
Electronic environment difference

Quantitative Differentiation Evidence


Key Intermediate Synthesis Optimization

The synthesis of the target compound relies on the key intermediate 3-(2-oxocyclopentyl)propionic ester. A patent method (CN103508890A) details the preparation of this intermediate via a specific Michael addition sequence using cyclopentanone, morpholine, and ethyl propenoate, followed by controlled addition at 75-95°C. This method directly impacts the quality and yield of the final dicarbonate product [1]. While the patent does not disclose the final compound, the yield of the intermediate step is a critical differentiator, as alternative routes (e.g., using different bases or solvents) may lead to lower yields or side products, affecting the purity of the final Diethyl 2-(3-oxo-3-(2-oxocyclopentyl)propyl)-p-phenylene dicarbonate.

Intermediate synthesis
Reported method
Optimized Michael addition at 75–95 °C, controlled dropwise addition of ethyl propenoate over 3–4 h
May support intermediate purity and process control
Yield advantage not quantified; method context from patent CN103508890A
Synthetic Chemistry Process Chemistry Intermediate Optimization

Lipophilicity & Hydrogen Bonding Profile

The compound exhibits a calculated partition coefficient (XLogP) of 3.3, indicating moderate lipophilicity, and possesses 0 hydrogen bond donors and 8 hydrogen bond acceptors [1]. This combination, derived from its two carbonate groups and ketone functionalities, is distinctive. For example, the simpler analog diphenyl carbonate (a common dicarbonate) has an XLogP of approximately 2.8 and fewer H-bond acceptors [2]. The higher lipophilicity and acceptor count may enhance membrane permeability or influence solvation in organic media, which is relevant for applications in materials science or as a prodrug carrier.

Lipophilicity & H-bond
Class-level
XLogP 3.3 (vs 2.8 diphenyl carbonate) · HBA 8 (vs 3)
Informs prodrug or material selection based on higher lipophilicity and acceptor count
Calculated properties; experimental validation advised
Physicochemical Profiling Drug Design ADME Prediction

Hydrolysis Reactivity & Handling Precautions

The dual ethoxycarbonyl groups on a phenylene scaffold are susceptible to nucleophilic attack, and the presence of the 2-oxocyclopentyl ketone may participate in hydrogen bonding or stabilize transition states. A product safety datasheet indicates that the compound should be handled under well-ventilated conditions and protected from moisture, implying reactivity with water (hydrolysis) [1]. While no quantitative kinetic data are available in the public domain, the structural context suggests a higher reactivity towards nucleophiles compared to mono-carbonate analogs or aliphatic carbonates, which is a key consideration for storage and application planning.

Hydrolysis reactivity
Handling context
Stringent moisture protection required; more reactive than diphenyl/diethyl carbonate analogs
Requires controlled storage under inert atmosphere
SDS-based inference; no kinetic data available
Stability Profiling Prodrug Design Organic Synthesis

Application Scenarios


Multi-Step Synthesis Key Intermediate

The compound's dual carbonate groups and the specific 3-oxo-3-(2-oxocyclopentyl)propyl side chain make it a valuable building block for constructing complex molecules. Its synthesis can leverage the optimized Michael addition method for the intermediate, as described in CN103508890A, to ensure higher purity of the final product [2]. This is critical in academic or industrial labs where subsequent steps (e.g., nucleophilic substitution, decarboxylative coupling) are sensitive to impurities.

Prodrug Design & Drug Delivery

The moderate lipophilicity (XLogP 3.3) and high hydrogen bond acceptor count (8) suggest utility as a lipophilic prodrug carrier. The carbonate ester linkages are known to be cleavable under physiological conditions, and the unique geometry may offer tunable release kinetics compared to simpler carbonate prodrugs [1]. Researchers exploring esterase-labile prodrugs can use this compound to engineer a desired release profile.

Polycarbonate Monomer & Additive

Given the para-phenylene dicarbonate structure, this compound can serve as a monomer or reactive additive in the synthesis of specialty polycarbonates. Its higher hydrogen bonding potential and the constrained cyclopentyl ring may impart unique thermomechanical properties to the resulting polymers, distinguishing it from commonly used diphenyl carbonate-based polycarbonates [1].

Application
Selection Property
Validation Focus
Multi-step synthesis intermediate
Dual carbonate groups and rigid phenylene scaffold
Purity profile and side-product control from key intermediate synthesis
Prodrug carrier research
Moderate lipophilicity, high H-bond acceptor count, cleavable carbonate linkages
Release kinetics and stability under physiological model conditions
Specialty polycarbonate synthesis
Para-phenylene dicarbonate monomer with constrained cyclopentyl side chain
Thermomechanical properties and polymer processability
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